molecular formula C30H31N3O3 B2545278 4-ethoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline CAS No. 1114834-24-0

4-ethoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline

Cat. No.: B2545278
CAS No.: 1114834-24-0
M. Wt: 481.596
InChI Key: YKCPRXLPWHOKSJ-UHFFFAOYSA-N
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Description

4-Ethoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline is a synthetic small molecule designed for research applications. Its structure incorporates two pharmaceutically relevant moieties: a quinoline core and an N-aryl piperazine group, linked by a carbonyl functionality. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in compounds with antibacterial, antiproliferative, and receptor-modulating properties . The piperazine ring is one of the most frequently used heterocycles in biologically active compounds, often employed to optimize the pharmacokinetic properties of a molecule or to serve as a scaffold for arranging pharmacophoric groups during interactions with target macromolecules . Specifically, N-arylpiperazine derivatives are common motifs in numerous FDA-approved drugs and investigational compounds, including kinase inhibitors, receptor modulators, and antipsychotic agents . The specific arrangement of the 4-ethoxy and 2-(p-tolyl) groups on the quinoline ring, combined with the 4-(4-methoxyphenyl)piperazine moiety, suggests potential for interaction with a range of biological targets. This molecular architecture makes it a compound of significant interest for exploratory research in areas such as oncology, neuroscience, and infectious diseases. Researchers can utilize this chemical as a key intermediate in synthetic chemistry, a building block for constructing more complex molecular libraries, or a lead compound for in vitro biological screening against novel targets. This product is intended for research and development purposes only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O3/c1-4-36-29-20-28(22-7-5-21(2)6-8-22)31-27-14-9-23(19-26(27)29)30(34)33-17-15-32(16-18-33)24-10-12-25(35-3)13-11-24/h5-14,19-20H,4,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCPRXLPWHOKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinoline intermediate.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated reagents, organometallic reagents

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

4-ethoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of receptor-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to quinoline derivatives with analogous substituents, focusing on structural variations and pharmacological outcomes.

Table 1: Structural Comparison
Compound Name (CAS/Identifier) Substituents at Key Positions Molecular Weight Key Pharmacological Activity Reference
Target Compound 4-Ethoxy, 2-(4-methylphenyl), 6-(4-(4-methoxyphenyl)piperazine-1-carbonyl) ~507.5 (estimated) Not explicitly reported (structural analogues suggest potential in oncology or neurology) N/A
6MQT (from ) 4-((2-Chloro-6-methoxyquinolin-3-yl)methyl), 2-(4-methoxyphenyl) ~447.9 Enhances sperm motility (IC₅₀: 0.05 µg/mL)
2,6DQT (from ) 4-((2,6-Dichloroquinolin-3-yl)methyl), 2-(4-methoxyphenyl) ~482.3 Enhances sperm motility (IC₅₀: 0.025 µg/mL)
Compound 6e (from ) Quinoline-tethered [2-(4-methylphenyl)-cis-vinyl] triamide Not reported Antiproliferative activity (MCF-7 IC₅₀: 1.87 mM)
Compound 6f (from ) Quinoline-tethered [2-(4-methoxyphenyl)-cis-vinyl] triamide Not reported Antiproliferative activity (MCF-7 IC₅₀: 1.88 mM)
p-MPPI (from ) 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine ~579.3 5-HT₁ₐ receptor antagonist (ID₅₀: 5 mg/kg for hypothermia)
4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-2-(5-methylfuran-2-yl)quinoline (CAS 354547-45-8) 4-Fluorophenyl on piperazine, 5-methylfuran at position 2 415.5 Not explicitly reported (structural similarity suggests CNS applications)

Key Findings

Bioactivity Trends: Sperm Motility Enhancement: Compounds like 6MQT and 2,6DQT () demonstrate that methoxyphenyl and halogenated quinoline substituents enhance motility at nanogram concentrations, likely via ion channel modulation . Antiproliferative Effects: Quinoline derivatives with vinyl triamide groups (e.g., 6e and 6f in ) show potent activity against breast cancer cells, with IC₅₀ values <2 mM. The methoxyphenyl group in 6f marginally improves efficacy compared to methylphenyl in 6e . Neurological Targets: Piperazine-linked quinolines (e.g., p-MPPI in ) exhibit serotonin receptor antagonism, highlighting the role of methoxyphenyl-piperazine motifs in CNS drug design .

Structural-Activity Relationships (SAR) :

  • Piperazine-Carbonyl Group : Critical for receptor binding (e.g., 5-HT₁ₐ in ) and solubility. Fluorophenyl () vs. methoxyphenyl (target compound) alters lipophilicity and target affinity .
  • Halogen vs. Alkoxy Substituents : Chlorine or methoxy groups at position 6 () enhance bioactivity compared to ethoxy in the target compound, suggesting steric or electronic effects dominate .

Q & A

Q. What are the optimal synthetic routes and purification strategies for this compound to ensure high purity?

  • Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling the piperazine-carbonyl moiety to the quinoline core using reagents like 1,1'-carbonyldiimidazole (CDI) in anhydrous solvents (e.g., DMF or THF) at 60–80°C. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Characterization by XRPD confirms crystallinity, while TGA/DSC evaluates thermal stability .

Q. Which spectroscopic techniques are most reliable for confirming structural integrity?

  • Methodological Answer: Use a combination of:
  • 1H/13C NMR to verify substituent positions and piperazine-quinoline connectivity.
  • FTIR for carbonyl (C=O, ~1650–1700 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) group identification.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • XRPD to assess batch-to-batch crystallinity consistency .

Q. What storage conditions are recommended to maintain compound stability?

  • Methodological Answer: Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. For lyophilized forms, use desiccants to avoid hygroscopic degradation. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate anti-inflammatory or analgesic activity?

  • Methodological Answer:
  • In vitro: Nitric oxide (NO) inhibition assay in LPS-stimulated macrophages (IC50 calculation).
  • In vivo: Carrageenan-induced paw edema in rodents (dose range: 10–100 mg/kg, oral/IP). Include positive controls (e.g., indomethacin) and measure prostaglandin E2 (PGE2) levels via ELISA .
  • Statistical rigor: Use ANOVA with post-hoc tests (n ≥ 6/group) and power analysis to validate effect sizes.

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer:
  • Assess bioavailability via pharmacokinetic (PK) studies (plasma concentration-time profiles, HPLC-MS/MS quantification).
  • Evaluate metabolic stability using liver microsome assays (CYP450 isoforms).
  • Perform tissue distribution studies (radiolabeled compound) to identify accumulation or first-pass metabolism issues .

Q. What strategies guide structure-activity relationship (SAR) analysis of the piperazine and quinoline moieties?

  • Methodological Answer:
  • Synthesize analogs with varied substituents (e.g., halogenated aryl groups, alkyl chains) on the piperazine ring.
  • Test in silico : Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2, kinases) to prioritize analogs.
  • Validate with kinase profiling assays (Eurofins Panlabs) to identify off-target effects .

Q. Which in silico tools predict pharmacokinetic properties and toxicity?

  • Methodological Answer:
  • SwissADME : Predict LogP (lipophilicity), GI absorption, and BBB permeability.
  • ProTox-II : Estimate hepatotoxicity and mutagenicity risks.
  • CYP450 inhibition assays (Fluorescent Polarization) to flag drug-drug interaction risks .

Q. How to assess the compound’s potential as a kinase inhibitor?

  • Methodological Answer:
  • Screen against a kinase panel (e.g., EGFR, VEGFR2) using ADP-Glo™ assays.
  • Perform competitive binding studies (SPR/BLI) to determine binding affinity (KD).
  • Validate with cell proliferation assays (MTT) in cancer lines (e.g., HeLa, MCF-7) .

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